AG-13958

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

AG-13958 hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Werkzeugverbindung verwendet, um die VEGFR-Hemmung und ihre Auswirkungen auf verschiedene biochemische Pfade zu untersuchen.

Biologie: Wird in zellbasierten Assays eingesetzt, um die Rolle von VEGFR in zellulären Prozessen zu untersuchen.

Medizin: Wird als potenzieller Therapeutikum zur Behandlung von AMD und anderen Erkrankungen untersucht, die mit abnormalem Blutgefäßwachstum einhergehen.

Industrie: Wird bei der Entwicklung neuer Medikamente eingesetzt, die auf VEGFR und verwandte Pfade abzielen

Wirkmechanismus

This compound entfaltet seine Wirkung, indem es die Aktivität der VEGFR-Tyrosinkinase hemmt. Diese Hemmung verhindert die Aktivierung von nachgeschalteten Signalwegen, die an der Angiogenese, dem Prozess der Neubildung von Blutgefäßen, beteiligt sind. Durch die Blockierung von VEGFR reduziert this compound das Wachstum abnormaler Blutgefäße im Auge, was ein Schlüsselfaktor für das Fortschreiten der AMD ist .

Wirkmechanismus

Target of Action

AG-13958 primarily targets the Vascular Endothelial Growth Factor Receptor (VEGFR) . VEGFR is a tyrosine kinase receptor that plays a crucial role in angiogenesis, the formation of new blood vessels .

Mode of Action

As a VEGFR tyrosine kinase inhibitor , this compound interacts with its target by inhibiting the tyrosine kinase activity of the VEGFR . This inhibition prevents the activation of the VEGFR, thereby blocking the signal transduction pathways that lead to angiogenesis .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the VEGF signaling pathway . By inhibiting VEGFR, this compound disrupts the VEGF signaling pathway, which is essential for angiogenesis . The downstream effects include a reduction in the formation of new blood vessels, particularly in pathological conditions where excessive angiogenesis is a problem .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME) properties . After sub-Tenon administration, this compound forms a depot of drug on the posterior surface of the sclera, providing sustained exposure to the choroid . Plasma levels of this compound were found to be below 0.2 ng/mL in all but one sample for all dose groups .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of angiogenesis . By inhibiting VEGFR, this compound prevents the formation of new blood vessels, which can be beneficial in conditions like age-related macular degeneration (AMD), where excessive angiogenesis leads to disease progression .

Biochemische Analyse

Biochemical Properties

AG-13958 plays a significant role in biochemical reactions by inhibiting VEGFR tyrosine kinase activity. This inhibition is ATP-competitive, meaning this compound competes with ATP for binding to the VEGFR enzyme. The compound interacts with various enzymes and proteins, including VEGFR1, VEGFR2, and VEGFR3, which are critical for angiogenesis. By binding to these receptors, this compound prevents the phosphorylation and activation of downstream signaling pathways that promote blood vessel formation .

Cellular Effects

This compound exerts several effects on different cell types and cellular processes. In endothelial cells, it inhibits cell proliferation, migration, and tube formation, which are essential steps in angiogenesis. Additionally, this compound affects cell signaling pathways by blocking the VEGF-induced activation of the PI3K/Akt and MAPK/ERK pathways. This inhibition leads to reduced gene expression of pro-angiogenic factors and alters cellular metabolism by decreasing glucose uptake and glycolysis .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the ATP-binding site of VEGFR tyrosine kinases. This binding inhibits the kinase activity of VEGFR, preventing the phosphorylation of tyrosine residues on the receptor and subsequent activation of downstream signaling pathways. This compound also affects gene expression by inhibiting the transcription of VEGF-responsive genes, leading to decreased production of pro-angiogenic proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, with minimal degradation observed under standard storage conditions. Long-term studies have shown that this compound maintains its inhibitory effects on VEGFR activity and angiogenesis for extended periods. In vitro and in vivo studies have demonstrated sustained inhibition of endothelial cell proliferation and angiogenesis over several weeks .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits angiogenesis without causing significant adverse effects. At higher doses, the compound can induce toxic effects, including weight loss, liver toxicity, and gastrointestinal disturbances. Threshold effects have been observed, where doses above a certain level result in a marked increase in adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to its role as a VEGFR inhibitor. The compound is metabolized in the liver by cytochrome P450 enzymes, including CYP3A4. This metabolism results in the formation of various metabolites, some of which retain inhibitory activity against VEGFR. This compound also affects metabolic flux by altering the levels of key metabolites involved in angiogenesis and cellular metabolism .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. The compound is taken up by endothelial cells via passive diffusion and active transport mechanisms. Once inside the cells, this compound binds to VEGFR and accumulates in the cytoplasm and nucleus. The distribution of this compound within tissues is influenced by its binding to plasma proteins and its ability to cross cell membranes .

Subcellular Localization

The subcellular localization of this compound is primarily in the cytoplasm and nucleus of endothelial cells. The compound’s activity is influenced by its localization, as it needs to bind to VEGFR in the cytoplasm to exert its inhibitory effects. This compound does not have specific targeting signals or post-translational modifications that direct it to particular compartments or organelles. Instead, its distribution is determined by its physicochemical properties and interactions with cellular components .

Vorbereitungsmethoden

AG-13958 is synthesized through a series of chemical reactions involving specific reagents and conditionsThe exact details of the synthetic route and industrial production methods are proprietary and not publicly disclosed .

Analyse Chemischer Reaktionen

AG-13958 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff. Übliche Reagenzien umfassen Oxidationsmittel wie Kaliumpermanganat.

Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff. Übliche Reagenzien umfassen Reduktionsmittel wie Lithiumaluminiumhydrid.

Substitution: Diese Reaktion beinhaltet den Austausch eines Atoms oder einer Atomgruppe durch ein anderes. Übliche Reagenzien umfassen Halogene und Nukleophile.

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den jeweiligen Bedingungen und Reagenzien ab .

Vergleich Mit ähnlichen Verbindungen

AG-13958 ist einzigartig in seiner hohen Potenz und Spezifität für die VEGFR-Tyrosinkinase. Ähnliche Verbindungen umfassen:

Sunitinib: Ein weiterer VEGFR-Inhibitor, der in der Krebstherapie eingesetzt wird.

Sorafenib: Ein Multi-Kinase-Inhibitor, der auf VEGFR und andere Kinasen abzielt.

Pazopanib: Ein VEGFR-Inhibitor, der zur Behandlung des Nierenzellkarzinoms eingesetzt wird.

Diese Verbindungen teilen ähnliche Wirkmechanismen, unterscheiden sich aber in ihrer Spezifität, Potenz und klinischen Anwendung .

Eigenschaften

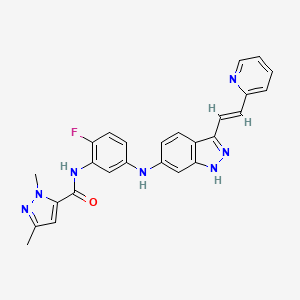

IUPAC Name |

N-[2-fluoro-5-[[3-(2-pyridin-2-ylethenyl)-1H-indazol-6-yl]amino]phenyl]-2,5-dimethylpyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22FN7O/c1-16-13-25(34(2)33-16)26(35)30-24-15-19(7-10-21(24)27)29-18-6-9-20-22(31-32-23(20)14-18)11-8-17-5-3-4-12-28-17/h3-15,29H,1-2H3,(H,30,35)(H,31,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXSVVZKPEDIRTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)C(=O)NC2=C(C=CC(=C2)NC3=CC4=C(C=C3)C(=NN4)C=CC5=CC=CC=N5)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22FN7O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20953842 | |

| Record name | N-[2-Fluoro-5-({3-[2-(pyridin-2-yl)ethenyl]-2H-indazol-6-yl}amino)phenyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20953842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

467.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

319460-94-1 | |

| Record name | N-[2-Fluoro-5-({3-[2-(pyridin-2-yl)ethenyl]-2H-indazol-6-yl}amino)phenyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20953842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

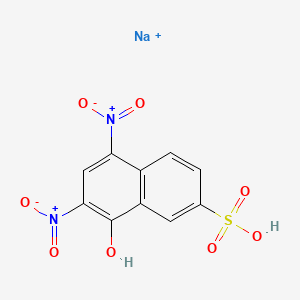

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

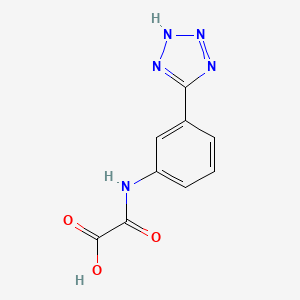

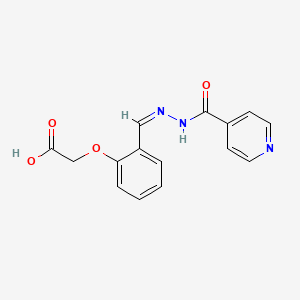

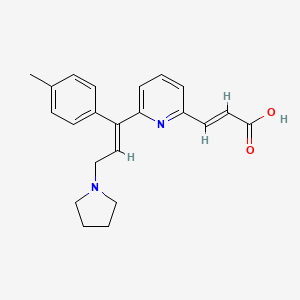

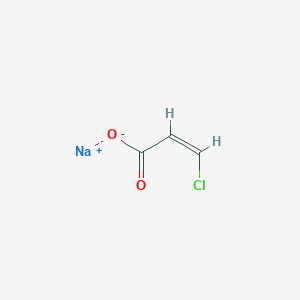

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.